Cas no 89721-52-8 (1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one)

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one structure
89721-52-8 structure
Product Name:1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one
CAS No:89721-52-8
MF:C5H5ClN2OS
MW:176.623998403549
CID:712253
PubChem ID:13269660
Update Time:2025-04-19

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(2-amino-4-thiazolyl)-2-chloro-
    • 1-(2-amino-4-thiazolyl)-2-chloroEthanone
    • Ethanone, 1-(2-amino-4-thiazolyl)-2-chloro- (9CI)
    • 1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one
    • SCHEMBL6693601
    • EN300-150873
    • 89721-52-8
    • AKOS022421074
    • Inchi: 1S/C5H5ClN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8)
    • InChI Key: GZCRCGNZLNWBSK-UHFFFAOYSA-N
    • SMILES: ClCC(C1=CSC(N)=N1)=O

Computed Properties

  • Exact Mass: 175.9811117g/mol
  • Monoisotopic Mass: 175.9811117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 84.2Ų

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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Enamine
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